molecular formula C19H18N2O4 B2837239 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea CAS No. 2034381-22-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea

Cat. No. B2837239
CAS RN: 2034381-22-9
M. Wt: 338.363
InChI Key: OOTUYNGGVVBFRI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea, also known as BIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPU belongs to the class of urea derivatives and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds with benzofuran and [1,3]dioxol-5-yl moieties, exploring their potential biological activities and material applications. For example, the synthesis of benzofuran aryl ureas and carbamates has been reported, highlighting their antimicrobial activities (Kumari et al., 2019). Additionally, the development of sensors based on benzofuran-functionalized nanocomposites for neurotransmitter detection indicates the versatility of these structures in creating sensitive analytical tools (Mazloum‐Ardakani & Khoshroo, 2014).

Biological Activities

Compounds featuring benzofuran and urea groups have been synthesized and evaluated for their inhibitory activities against various biological targets. For instance, 2-substituted benzofuran hydroxamic acids were synthesized and found to be potent inhibitors of 5-lipoxygenase, suggesting potential therapeutic applications (Ohemeng et al., 1994). Another study synthesized benzofuranylthiazole derivatives containing the aryl-urea moiety, which exhibited dual acetylcholinesterase and butyrylcholinesterase inhibitory activities, indicating their potential as multitasking agents in Alzheimer's disease (Kurt et al., 2015).

Material Science Applications

The research also extends to material science, where the structural motifs of benzofuran and [1,3]dioxol-5-yl are leveraged for creating advanced materials. For example, the catalytic activity of complexes derived from benzofuro[3,2-c]pyridine for potential applications in organic synthesis and material development was explored, showcasing the adaptability of these frameworks in constructing complex molecular architectures (Mojumdar et al., 2009).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(8-15-9-13-4-2-3-5-16(13)25-15)20-19(22)21-14-6-7-17-18(10-14)24-11-23-17/h2-7,9-10,12H,8,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTUYNGGVVBFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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